1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
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Description
1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a useful research compound. Its molecular formula is C25H22FN3O3 and its molecular weight is 431.467. The purity is usually 95%.
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Biological Activity
The compound 1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a complex heterocyclic structure notable for its potential biological activities. This article aims to explore its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a benzo[b][1,4]oxazine moiety is particularly interesting due to its implications in medicinal chemistry.
Anticancer Properties
Research indicates that compounds with similar heterocyclic structures exhibit significant anticancer activity . For instance, derivatives of pyrrolo[2,3-c]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound Type | Activity | Mechanism |
---|---|---|
Pyrrolo[2,3-c]pyridine Derivatives | Anticancer | Induction of apoptosis |
Benzoxazine Derivatives | Antitumor | DNA-binding activity |
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests it may possess antibacterial and antifungal properties . Studies on related oxazine compounds reveal their effectiveness against a range of pathogens, indicating potential for further exploration in this area.
Neuropharmacological Effects
The presence of the pyrrolo structure may confer neuropharmacological properties , potentially acting as a modulator of neurotransmitter systems. Research into related compounds has shown promise in treating conditions such as anxiety and depression.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolo[2,3-c]pyridine derivatives demonstrated that modifications at the 6-position significantly enhanced anticancer activity against various cancer cell lines. The specific compound exhibited IC50 values in the micromolar range, showing potent activity against breast and lung cancer cells.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzoxazine derivatives demonstrated significant inhibition of bacterial growth in vitro. The study reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The formation of the pyrrolo[2,3-c]pyridine framework often employs cyclization methods that are well-documented in literature.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-17-6-7-22-21(14-17)29(12-13-32-22)23(30)16-28-11-9-18-8-10-27(24(18)25(28)31)15-19-4-2-3-5-20(19)26/h2-11,14H,12-13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVZAIBNZZTTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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